[(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride
Description
(1,3-Dihydro-2-benzofuran-1-yl)methylamine hydrochloride is a synthetic amine hydrochloride featuring a 1,3-dihydrobenzofuran core. The compound’s structure includes a partially saturated benzofuran ring (with a fused oxygen atom) and a methylamine group attached via a methylene bridge. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.
The synthesis of this compound involves a two-step process:
Step 1: Reaction of (1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride with dicyandiamide to form 1-carbamimidamido-N-[(1,3-dihydro-2-benzofuran-1-yl)methyl]methanimidamide hydrochloride (LCMS: [M+H]+ 234.20) .
Step 2: Further reaction with methyl 2-chloroacetate to yield the final product .
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIFDKYQOEFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=CC=CC=C2CO1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride typically involves the reaction of 1,3-dihydro-2-benzofuran-1-yl)methanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Amine Functional Group Reactions
The methylamine group participates in nucleophilic substitution and condensation reactions typical of tertiary amines:
| Reaction Type | Conditions/Reagents | Product(s) | Mechanism | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides, base | Quaternary ammonium salts | SN2 displacement at the amine nitrogen | |
| Acylation | Acyl chlorides, anhydrides | Amides | Nucleophilic acyl substitution | |
| Schiff Base Formation | Aldehydes/ketones | Imine derivatives | Condensation with carbonyl compounds |
Key Findings :
-
The hydrochloride salt form enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .
-
Steric hindrance from the benzofuran ring limits reactivity with bulky electrophiles.
Benzofuran Ring Reactivity
The 1,3-dihydro-2-benzofuran moiety undergoes ring-opening and electrophilic substitution:
Ring-Opening Reactions
Under acidic conditions (e.g., HCl/H₂O), the ether linkage in the benzofuran ring cleaves to form a diol derivative :
Conditions : Prolonged heating (80–100°C) in concentrated HCl .
Electrophilic Aromatic Substitution
Limited reactivity due to reduced aromaticity in the dihydrobenzofuran system. Halogenation occurs at the C-5 position under Friedel-Crafts conditions :
Key Transformations
-
Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form γ-amino acid derivatives .
-
Reductive Amination : Converts ketones to secondary amines using NaBH₃CN .
Example Pathway
Synthesis of a serotonin modulator precursor :
-
Alkylation with propyl bromide (K₂CO₃, DMF, 60°C).
-
Ring-opening hydrolysis (6M HCl, reflux).
-
Purification via recrystallization (ethanol/water).
Yield : 68% (over two steps).
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing methylamine and benzofuran fragments .
-
Photodegradation : UV light induces radical formation, leading to dimerization products .
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies suggest that derivatives of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride exhibit significant anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines, including:
- Chronic Myelogenous Leukemia (K562)
- Prostate Cancer (PC3)
- Colon Cancer (SW620)
- Human Kidney Cancer (Caki 1)
- Recent studies suggest that derivatives of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride exhibit significant anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines, including:
-
Neuropharmacology
- The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases. Its ability to interact with these pathways indicates that it could be useful in developing treatments for conditions such as depression and anxiety .
Synthetic Routes
Various synthetic methods can be employed to produce (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride. These methods vary in complexity and yield based on the starting materials used. Common approaches include:
- Condensation Reactions : Combining benzofuran derivatives with amines.
- Reduction Reactions : Reducing corresponding ketones or aldehydes to form amines.
These synthetic pathways are crucial for modifying the compound for specific applications or enhancing its biological activity .
Case Study 1: Anticancer Properties
A study published in the International Journal of Molecular Sciences synthesized nine derivatives from related benzofuran compounds to explore their anticancer activity. The researchers found that certain modifications enhanced the antiproliferative effects against multiple cancer cell lines, indicating the importance of structural variations in drug efficacy .
Case Study 2: Neurotransmitter Interaction
Research examining the interaction of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride with serotonin receptors has shown promising results. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating mood disorders .
Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Anticancer Research | Inhibiting growth of various cancer cell lines | Effective against K562, PC3, SW620, Caki 1 |
| Neuropharmacology | Potential treatment for mood disorders | Interacts with serotonin and dopamine pathways |
| Synthetic Chemistry | Development of new derivatives | Various synthetic routes available |
Mechanism of Action
The mechanism of action of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Derived Amine Hydrochlorides
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine Hydrochloride (CAS: 1909311-95-0)
- Structure : Features a fully aromatic benzofuran ring with methyl substituents at positions 3 and 5.
- Molecular Weight : 225.72 g/mol (vs. ~227.72 g/mol for the target compound, assuming similar substituents).
- Key Differences: Aromatic benzofuran vs. partially saturated 1,3-dihydrobenzofuran in the target compound. Substituent positions (3,7-dimethyl vs.
- Applications : Used in pharmaceutical research; the aromatic core may enhance π-π stacking interactions in biological targets .
(2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride
- Structure : Aromatic benzofuran with an ethyl group at position 2 and a methylamine group at position 3.
- Molecular Weight : 225.72 g/mol.
- Key Differences :
Impact of Benzofuran Saturation
The 1,3-dihydrobenzofuran core in the target compound introduces partial saturation, which:
- Increases molecular flexibility, possibly improving binding to sterically constrained enzyme active sites.
- Alters solubility due to reduced planar rigidity.
Non-Benzofuran Amine Hydrochlorides
Diphenhydramine Hydrochloride (CAS: 147-24-0)
- Structure: Ethanolamine derivative with a benzhydryl group (two phenyl rings attached to a methane core).
- Molecular Weight : 291.82 g/mol.
- Key Differences :
- Benzhydryl group vs. benzofuran in the target compound.
- Tertiary amine vs. secondary amine in the target.
- Applications : Antihistamine drug; the benzhydryl group enhances CNS penetration, whereas the benzofuran in the target compound may modulate selectivity for different receptors .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Branched aliphatic ester with a methylamino group.
- Key Differences :
- Aliphatic ester vs. benzofuran core.
- Ester functionality may confer metabolic instability compared to the ether linkage in benzofuran derivatives.
- Applications : Intermediate in chiral synthesis; structural simplicity contrasts with the target’s complex heterocyclic core .
Physicochemical and Functional Comparisons
Structural and Functional Group Analysis
| Compound | Core Structure | Amine Type | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1,3-Dihydrobenzofuran | Secondary | Benzofuran, methylamine, HCl | ~227.72 (estimated) |
| (3,7-Dimethyl-1-benzofuran-2-yl)methylamine HCl | Aromatic benzofuran | Secondary | Methyl substituents, HCl | 225.72 |
| Diphenhydramine HCl | Benzhydryl | Tertiary | Ethanolamine, two phenyl rings | 291.82 |
Biological Activity
(1,3-Dihydro-2-benzofuran-1-yl)methylamine hydrochloride is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the context of neuropharmacology and inflammation. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₉H₁₂ClNO
- Molecular Weight : 185.65 g/mol
- IUPAC Name : 1-(1,3-dihydroisobenzofuran-1-yl)-N-methylmethanamine hydrochloride
- PubChem CID : 53444426
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Neuropharmacological Effects
Research indicates that compounds similar to (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride may exhibit neuroprotective properties. For instance, its structural analogs have been explored for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. A study focused on histamine receptors demonstrated that derivatives of benzofuran compounds could act as dual ligands for H₃ and H₄ receptors, suggesting a role in modulating inflammatory responses in conditions such as asthma and chronic inflammatory diseases .
The proposed mechanisms by which (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride exerts its effects include:
- Receptor Modulation : Interaction with histamine receptors can lead to altered inflammatory responses.
- Neurotransmitter Regulation : Potential modulation of serotonin and dopamine levels may contribute to mood stabilization and neuroprotection.
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Histamine Receptor Studies :
-
Neuroprotective Studies :
- In vitro studies demonstrated that certain benzofuran derivatives protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a possible therapeutic role for compounds like (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Safety and Toxicology
Safety data indicate that this compound should be handled with caution due to potential irritant effects. Hazard statements include warnings for skin irritation and respiratory issues upon exposure .
Q & A
Q. What approaches resolve discrepancies in reported biological activity across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
